molecular formula C10H14N2O B14822250 3-(Aminomethyl)-2-cyclopropoxyaniline

3-(Aminomethyl)-2-cyclopropoxyaniline

Cat. No.: B14822250
M. Wt: 178.23 g/mol
InChI Key: QYJCUVQPROKWOG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-cyclopropoxyaniline is an aromatic amine featuring a cyclopropoxy group at the 2-position and an aminomethyl substituent at the 3-position of the benzene ring. The cyclopropoxy group introduces steric strain and unique electronic effects, which may enhance binding specificity or reactivity compared to linear alkoxy substituents .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclopropyloxyaniline

InChI

InChI=1S/C10H14N2O/c11-6-7-2-1-3-9(12)10(7)13-8-4-5-8/h1-3,8H,4-6,11-12H2

InChI Key

QYJCUVQPROKWOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclopropoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxyaniline with formaldehyde and ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-cyclopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitroaniline or bromoaniline derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-cyclopropoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2-cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Applications References
This compound C₁₀H₁₄N₂O 2-cyclopropoxy, 3-aminomethyl 178.23 Pharmaceuticals (inferred)
3-(Aminomethyl)pyridine C₆H₈N₂ Pyridine ring, aminomethyl 108.14 Not CERCLA-regulated; intermediate in organic synthesis
2-[3-(Dimethylamino)propoxy]aniline C₁₁H₁₈N₂O 3-dimethylaminopropoxy, aniline 194.28 Organic synthesis, ligand design
(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) C₈H₁₇NO₂ Aliphatic chain, aminomethyl 159.23 Antiepileptic, neuropathic pain treatment
3-(Aminomethyl)-1-Methylpiperidine C₇H₁₆N₂ Piperidine ring, aminomethyl 128.22 Pharmaceutical intermediates, agrochemicals

Key Observations :

  • Cyclopropoxy vs. This strain may enhance binding to biological targets or improve material stability.
  • Aromatic vs. Aliphatic Systems: Unlike pregabalin, an aliphatic aminomethyl compound used in neurology, the target compound’s aromatic core may favor interactions with π-π stacking in drug-receptor binding or optoelectronic materials .

Electronic and Steric Effects

  • Aminomethyl Positioning: The 3-aminomethyl group in the target compound may exhibit stronger electron-donating effects than the dimethylamino group in 2-[3-(Dimethylamino)propoxy]aniline, altering solubility and basicity .
  • Cyclopropoxy Strain : The cyclopropoxy group’s rigid geometry could hinder rotational freedom, improving selectivity in catalysis or molecular recognition compared to unstrained alkoxy analogs.

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